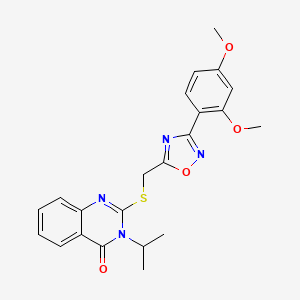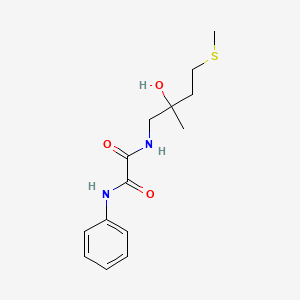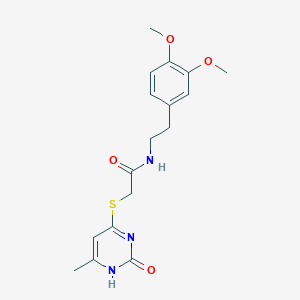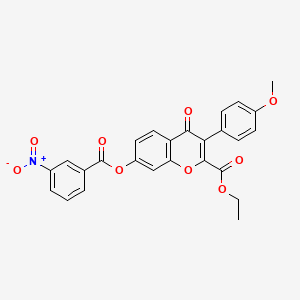![molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5](/img/structure/B2716133.png)
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, also known as DMBA or 7,12-dimethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research for its carcinogenic properties. DMBA is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung.
作用機序
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate exerts its carcinogenic effects by inducing DNA damage and mutations, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA, forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the formation of cancerous cells.
Biochemical and Physiological Effects:
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate also induces oxidative stress and inflammation, which can contribute to tumor growth and progression.
実験室実験の利点と制限
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are relatively easy to induce and can be used to study a variety of cancer types. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies.
将来の方向性
Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment. The development of new animal models that better mimic human cancer development and progression will also be important for advancing our understanding of carcinogenesis. Additionally, further research is needed to elucidate the mechanisms of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced DNA damage and to identify new targets for cancer therapy.
Conclusion:
In conclusion, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a potent carcinogen that has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies. Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment.
合成法
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can be synthesized by the Friedel-Crafts reaction of anthracene with benzene in the presence of aluminum chloride. The resulting product is then subjected to a series of reactions, including bromination and methylation, to obtain Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors have been used to investigate the role of various genes and signaling pathways in cancer development and progression. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has also been used to study the effects of environmental pollutants on cancer risk and to evaluate the efficacy of chemopreventive agents.
特性
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMRLVVTTWCDRB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)



![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)



![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)